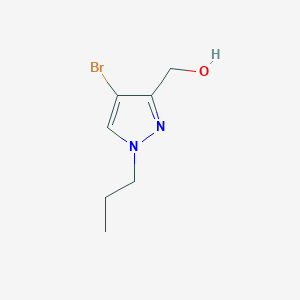
2-amino-N’-(1-bencil-2,5-dioxopirrolidin-3-il)benzohidrazida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-N’-(1-benzyl-2,5-dioxopyrrolidin-3-yl)benzohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an amino group, a benzyl group, and a dioxopyrrolidinyl moiety
Aplicaciones Científicas De Investigación
2-amino-N’-(1-benzyl-2,5-dioxopyrrolidin-3-yl)benzohydrazide has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anticonvulsant and neuroprotective properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocycles and natural product analogs.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
Target of Action
The primary target of 2-amino-N’-(1-benzyl-2,5-dioxopyrrolidin-3-yl)benzohydrazide is the Excitatory Amino Acid Transporter 2 (EAAT2) . EAAT2 is one of the major glutamate transporters expressed in the brain and accounts for approximately 90% of glutamate uptake from the synapses . It is primarily localized on astrocytes in the central nervous system (CNS) and is essential for maintaining a low concentration of glutamate in the synapses .
Mode of Action
2-amino-N’-(1-benzyl-2,5-dioxopyrrolidin-3-yl)benzohydrazide acts as a positive allosteric modulator (PAM) of EAAT2 . In vitro studies with primary glia cultures and COS-7 cells expressing EAAT2 showed enhancement of glutamate uptake, revealing a stereoselective PAM effect .
Pharmacokinetics
The compound has favorable in vivo pharmacokinetic and in vitro absorption, distribution, metabolism, excretion, toxicity (ADME-Tox) profiles . It is characterized by very good permeability in the parallel artificial membrane permeability assay test, excellent metabolic stability on human liver microsomes (HLMs), no significant influence on CYP3A4/CYP2D6 activity, and moderate inhibition of CYP2C9 in a concentration of 10 μM . It also shows no hepatotoxic properties in HepG2 cells at a concentration of 10 μM .
Result of Action
The compound has shown broad-spectrum antiseizure activity across in vivo mouse seizure models . It has been found to be effective in the maximal electroshock (MES) test, the subcutaneous pentylenetetrazole (s.c. PTZ) test, and the 6-Hz (32 mA) test in mice . A remarkable separation between antiseizure activity and CNS-related adverse effects was also observed .
Análisis Bioquímico
Biochemical Properties
The compound interacts with various enzymes and proteins, exerting its effects through these interactions. It has been found to enhance glutamate uptake, revealing a stereoselective positive allosteric modulator effect . This interaction with glutamate transporters, specifically EAAT2, is a key aspect of its biochemical role .
Cellular Effects
2-amino-N’-(1-benzyl-2,5-dioxopyrrolidin-3-yl)benzohydrazide influences cell function in several ways. It has been observed to have potent antiseizure activity, affecting cell signaling pathways, gene expression, and cellular metabolism . Its effects on cell function are broad and significant, contributing to its potential as a therapeutic agent.
Molecular Mechanism
At the molecular level, the compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts as a positive allosteric modulator of EAAT2, enhancing glutamate uptake . This interaction is key to its mechanism of action.
Temporal Effects in Laboratory Settings
Over time, the effects of 2-amino-N’-(1-benzyl-2,5-dioxopyrrolidin-3-yl)benzohydrazide have been observed to be stable in laboratory settings . The compound has shown excellent metabolic stability on human liver microsomes .
Dosage Effects in Animal Models
In animal models, the effects of the compound vary with different dosages . It has shown potent protection in the 6-Hz (44 mA) test, as well as delayed the progression of kindling induced by repeated injection of pentylenetetrazole (PTZ) in mice at doses of 15 mg/kg, 30 mg/kg, and 60 mg/kg .
Metabolic Pathways
The compound is involved in several metabolic pathways, interacting with enzymes and cofactors . Its interaction with EAAT2, a glutamate transporter, is particularly noteworthy .
Transport and Distribution
2-amino-N’-(1-benzyl-2,5-dioxopyrrolidin-3-yl)benzohydrazide is transported and distributed within cells and tissues . It has a very good permeability in the parallel artificial membrane permeability assay test .
Subcellular Localization
Current studies suggest that it may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N’-(1-benzyl-2,5-dioxopyrrolidin-3-yl)benzohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzylated Intermediate: The initial step involves the benzylation of a suitable precursor, such as 2,5-dioxopyrrolidine, using benzyl bromide in the presence of a base like potassium carbonate.
Hydrazide Formation: The benzylated intermediate is then reacted with hydrazine hydrate to form the corresponding hydrazide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-amino-N’-(1-benzyl-2,5-dioxopyrrolidin-3-yl)benzohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides can be replaced by nucleophiles like hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced amines and alcohols.
Substitution: Formation of substituted benzohydrazides.
Comparación Con Compuestos Similares
Similar Compounds
N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide: This compound shares a similar dioxopyrrolidinyl moiety and has been studied for its anticonvulsant properties.
2-cyano-N-(2,5-dioxopyrrolidin-1-yl)acetamide: Another related compound with potential biological activity, particularly in antimicrobial applications.
Uniqueness
2-amino-N’-(1-benzyl-2,5-dioxopyrrolidin-3-yl)benzohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to modulate specific molecular targets, such as EAAT2, highlights its potential as a therapeutic agent in neurological disorders .
Propiedades
IUPAC Name |
2-amino-N'-(1-benzyl-2,5-dioxopyrrolidin-3-yl)benzohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c19-14-9-5-4-8-13(14)17(24)21-20-15-10-16(23)22(18(15)25)11-12-6-2-1-3-7-12/h1-9,15,20H,10-11,19H2,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBSUJYNKKCGZPC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)CC2=CC=CC=C2)NNC(=O)C3=CC=CC=C3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 3-(2-fluorophenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2355901.png)
![Methyl 2-({4-[4-methyl-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidine-5-amido]phenyl}formamido)acetate](/img/structure/B2355902.png)



![2-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoic Acid](/img/structure/B2355913.png)
![6-chloro-1-{[(dimethylamino)carbonyl]oxy}-2-(4-methoxyphenyl)-1H-1,3-benzimidazole](/img/structure/B2355914.png)




